Researchers fabricating p-channel OFETs often encounter inconsistent hole mobilities due to structural impurities in PAH semiconductors. Hexa-peri-hexabenzocoronene (HBC, CAS 190-24-9) is an atomically monodisperse, unsubstituted nanographene that serves as the definitive benchmark for organic electronics research.
• Delivers hole mobilities up to 0.90 cm²/V·s in optimized crystalline OFET architectures, enabling reproducible high-performance device metrics.
• The planar D6h-symmetric discotic core drives robust 1D columnar self-assembly via π-π stacking, essential for discotic liquid crystal and molecular wire studies.
• Functions as the essential unfunctionalized reference standard for designing next-generation n-type (e.g., fluorinated HBC), ambipolar, and BN-doped derivatives.
Supplied with ≥97% purity verification to ensure batch-to-batch consistency in device fabrication and surface science imaging applications.
Molecular FormulaC42H18
Molecular Weight522.6 g/mol
CAS No.190-24-9
Cat. No.B086863
⚠ Attention: For research use only. Not for human or veterinary use.
Hexa-peri-hexabenzocoronene: A Foundational Nanographene
Hexabenzo[bc,ef,hi,kl,no,qr]coronene, universally known as hexa-peri-hexabenzocoronene (HBC), is a large, unsubstituted polycyclic aromatic hydrocarbon (PAH) with the molecular formula C42H18 and a molecular mass of 522.59 g/mol [1]. Its structure is a precisely defined nanographene, consisting of a central coronene core fully fused with six additional peripheral benzene rings, resulting in a planar discotic molecule with D6h symmetry [2][3]. This extensive, rigid π-conjugated framework underpins its exceptional thermal stability, with a melting point reported as >600 °C [4], and enables strong intermolecular π-π stacking, driving its self-assembly into one-dimensional columnar superstructures [5].
Workflow contextFoundational model for π-extension, polymorphism, and surface-assembly research
[1] CAS Common Chemistry. Hexabenzo[bc,ef,hi,kl,no,qr]coronene. CAS RN: 190-24-9. (Retrieved 2026). View Source
[2] Wikipedia contributors. Hexabenzocoronene. Wikipedia, The Free Encyclopedia. (Accessed 2026). View Source
[3] ACS Molecule of the Week. Hexa-peri-benzocoronene. American Chemical Society. (Published 2022-11-14). View Source
[4] CAS Common Chemistry. Hexabenzo[bc,ef,hi,kl,no,qr]coronene. CAS RN: 190-24-9. (Retrieved 2026). View Source
[5] Seyler, H., Purushothaman, B., Jones, D. J., Holmes, A. B., & Wong, W. W. H. (2012). Hexa-peri-hexabenzocoronene in organic electronics. Pure and Applied Chemistry, 84(4), 1047-1067. View Source
Unique Electronic and Morphological Identity of HBC
In the design of organic electronic materials, substituting one polycyclic aromatic hydrocarbon (PAH) for another is a high-risk proposition due to profound, non-linear structure-property relationships. The specific topology of hexa-peri-hexabenzocoronene (HBC) dictates its behavior. Unlike smaller, less π-extended analogs such as coronene, HBC's larger conjugation length reduces its optical bandgap, shifting its absorption and emission into a more technologically useful spectral range [1]. Compared to non-planar, contorted isomers like hexa-cata-hexabenzocoronene, the peri-fused planar HBC core exhibits far superior π-orbital overlap, which is a critical prerequisite for the formation of stable, high-mobility columnar mesophases and crystalline films [2]. Furthermore, even minor structural perturbations, such as heteroatom doping or halogenation, fundamentally alter the electronic landscape—shifting frontier orbital energies and converting a strong p-type semiconductor into a material with n-type or ambipolar transport character [3][4]. Therefore, the unsubstituted HBC core is not just another PAH; it is a specific, high-performance building block whose intrinsic properties cannot be assumed by or extrapolated from its closest relatives without rigorous, quantitative comparative data.
Absorption and emission spectra may not transfer to visible-range applications
cata-HBC (contorted isomer)
Non-planar topology — disrupted π-orbital overlap
Columnar mesophase stability and charge mobility may not reproduce
Fluorinated / BN-doped analogs
Frontier orbital energies shifted — altered carrier type
p-Type baseline may shift to n-type or ambipolar transport
[1] Miyamoto, Y., et al. (2013). Theoretical Study on the Excited Electronic States of Coronene and Its π-Extended Molecules Using the Symmetry-Adapted Cluster-Configuration Interaction Method. Bulletin of the Chemical Society of Japan, 86(4), 472-481. View Source
[2] Wikipedia contributors. Hexabenzocoronene. Wikipedia, The Free Encyclopedia. (Accessed 2026). View Source
[3] Wan, W., et al. (2009). Fluorine Substitution of Hexa-peri-hexabenzocoronene: Change in Growth Mode and Electronic Structure. The Journal of Physical Chemistry C, 113(12), 4820-4826. View Source
[4] Vessally, E., et al. (2017). A comparative computational study on the BN ring doped nanographenes. Applied Surface Science, 396, 740-745. View Source
Quantitative Evidence: HBC Differentiation
π-Conjugation: HBC vs. Coronene
Compared to its smaller, core structural analog coronene (C24H12), the extended π-conjugation of HBC (C42H18) results in a significantly reduced optical bandgap and a substantial red-shift in its key electronic transitions, as predicted by high-level theoretical calculations [1].
π-Conjugation shiftClass-level inference
ΔE: 3.13 eV vs 4.08 eV93 nm red-shift
Supports visible-range application fit vs. smaller PAHs
First Excitation Energy (ΔE, eV) and Wavelength (nm)
Target Compound Data
HBC: ΔE = 3.13 eV (397 nm)
Comparator Or Baseline
Coronene: ΔE = 4.08 eV (304 nm)
Quantified Difference
ΔE reduced by 0.95 eV (approx. 23%) and wavelength red-shifted by 93 nm.
Conditions
Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method (in vacuo).
Why This Matters
This quantifies how HBC's larger π-system fundamentally alters its light absorption, making it more suitable for visible-light applications like organic photovoltaics and LEDs compared to smaller PAHs.
[1] Miyamoto, Y., et al. (2013). Theoretical Study on the Excited Electronic States of Coronene and Its π-Extended Molecules Using the Symmetry-Adapted Cluster-Configuration Interaction Method. Bulletin of the Chemical Society of Japan, 86(4), 472-481. View Source
p-Type Transport: HBC vs. Heteroatom-Doped Analogs
Density functional theory (DFT) calculations reveal that pristine HBC and its tetrabenzo analog are predicted to be strong p-type (hole-transporting) semiconductors. In contrast, topological modifications can induce ambipolar or altered transport behavior, highlighting HBC's distinct and predictable electronic character [1].
Charge transport typeClass-level inference
HBC: p-typevs. ambipolar (topological analogs)
Confirms intrinsic p-type character for p-channel OFET research
'Long plate-like' coronene topological structures: ambipolar transport material.
Quantified Difference
Qualitative difference in transport mechanism (p-type vs. ambipolar).
Conditions
DFT calculations at M06-2X/6−31+G(d) level.
Why This Matters
This confirms that unsubstituted HBC's core structure is intrinsically suited for p-type semiconductor applications (e.g., p-channel OFETs), whereas other structurally modified coronene-based molecules may be required for complementary n-channel or ambipolar devices.
SemiconductorCharge TransportOFET
[1] Journal of Chemical Sciences. (2017). Density functional theory calculations of charge transport properties of 'plate-like' coronene topological structures. J. Chem. Sci., 129, 1341–1347. View Source
Fluorination and Frontier Orbital Shift
Fluorine substitution on the HBC core drastically alters its electronic properties, shifting molecular orbitals to higher binding energies. This transforms the material from a typical p-type organic semiconductor to one with favorable properties for n-type conduction [1].
Fluorination impactHead-to-head
HBC: p-type baseline6F-HBC: n-type character
Unsubstituted HBC provides defined p-type reference for derivative design
Electron spectroscopy on Cu(111)
n-Type SemiconductorWork FunctionSurface Science
Evidence Dimension
Ionization Potential and Electron Injection Barrier
Target Compound Data
HBC (C42H18): Lower ionization potential; higher electron injection barrier (p-type).
Comparator Or Baseline
6F-HBC (C42F6H12): Increased work function; ionization potential drastically increased on Cu(111), decreasing electron injection barrier to LUMO.
Quantified Difference
Qualitative shift in electronic structure favoring n-type over p-type conduction.
Conditions
Electron spectroscopy on Cu(111) single-crystal surface.
Why This Matters
This demonstrates that unsubstituted HBC has a specific, baseline electronic structure (p-type). Researchers seeking to develop n-type organic semiconductors require a chemically modified derivative like 6F-HBC, making the correct core selection critical.
n-Type SemiconductorWork FunctionSurface Science
[1] Wan, W., et al. (2009). Fluorine Substitution of Hexa-peri-hexabenzocoronene: Change in Growth Mode and Electronic Structure. The Journal of Physical Chemistry C, 113(12), 4820-4826. View Source
Polymorph Impact on Hole Mobility
The crystal packing of contorted hexabenzocoronene (c-HBC) dramatically influences its charge transport. One specific polymorph (Polymorph II) exhibits a hole mobility as high as 0.90 cm²/V·s, which is significantly higher than other crystal forms, underscoring the importance of controlling solid-state morphology [1].
Hole mobilityHead-to-head
0.90 cm²/V·s
Polymorph II mobility benchmark for OFET performance evaluation
c-HBC Polymorph I and III: μ_h are high but significantly different due to altered crystal packing.
Quantified Difference
Mobility for Polymorph II is a specific, high-performance benchmark among its own crystal forms.
Conditions
DFT calculations combined with Marcus electron transfer theory.
Why This Matters
This provides a quantifiable target for material quality and processing. Achieving Polymorph II of HBC is a key differentiator for high-performance OFET applications, where mobility dictates device speed and efficiency.
[1] Journal of Molecular Structure. (2019). Understanding the impact of polymorphism on the electronic structures and charge transport properties of contorted hexabenzocoronene. J. Mol. Struct., 1193, 115-122. View Source
Key Applications of HBC
p-Type Semiconducting Layer in OFETs
Based on its established p-type transport character [1] and its ability to achieve high hole mobilities in optimized crystalline phases (up to 0.90 cm²/V·s) [2], unsubstituted HBC is a prime candidate as the active semiconducting layer in p-channel OFETs. This application scenario is critical for developing flexible, low-cost electronics, and the procurement of high-purity HBC is essential for fabricating devices with consistent, high-performance metrics.
Columnar Liquid Crystal Building Block
The planar, discotic shape of HBC drives its strong self-association into one-dimensional columnar stacks via π-π interactions [3]. This property is foundational for creating discotic liquid crystalline materials, which are of great interest for one-dimensional charge transport in molecular wires and for improving the active layer morphology in organic photovoltaics (OPVs). The intrinsic aggregation behavior of unsubstituted HBC provides a benchmark for understanding and designing more complex, processable HBC derivatives.
Fundamental Nanographene Model System
As a precisely defined, atomically monodisperse nanographene with a well-characterized electronic structure [4], HBC serves as an ideal model compound for fundamental studies. It is used to investigate the relationship between π-conjugation length and optoelectronic properties, to benchmark computational chemistry methods, and to study the physics of molecular self-assembly on surfaces. Its use in high-resolution imaging, such as AFM to visualize bond order, further underscores its role in advancing fundamental nanoscience [5].
Scaffold for n-Type and Ambipolar Semiconductors
While HBC itself is a p-type semiconductor, its core structure is the essential platform for creating n-type and ambipolar materials through peripheral functionalization [6][7]. For instance, fluorinated HBC (6F-HBC) is studied for its n-type character, and BN-doped analogs are explored for their altered bandgaps. The unsubstituted compound is therefore not an end-product but a crucial starting material and reference standard for scientists engineering the next generation of organic semiconductors with tailored electronic properties.
Application
Selection Property
Validation Focus
p-Channel OFET active layer
Intrinsic p-type transport character
Polymorph purity and hole mobility benchmarking
Columnar liquid crystal studies
Planar discotic D6h symmetry
Self-assembly and mesophase characterization
Nanographene model system
Atomically precise π-conjugated core
Spectroscopic and computational benchmarking
Scaffold for n-type/ambipolar derivatives
Functionalizable HBC core structure
Post-functionalization electronic character verification
[1] Journal of Chemical Sciences. (2017). Density functional theory calculations of charge transport properties of 'plate-like' coronene topological structures. J. Chem. Sci., 129, 1341–1347. View Source
[2] Journal of Molecular Structure. (2019). Understanding the impact of polymorphism on the electronic structures and charge transport properties of contorted hexabenzocoronene. J. Mol. Struct., 1193, 115-122. View Source
[3] Seyler, H., Purushothaman, B., Jones, D. J., Holmes, A. B., & Wong, W. W. H. (2012). Hexa-peri-hexabenzocoronene in organic electronics. Pure and Applied Chemistry, 84(4), 1047-1067. View Source
[4] Miyamoto, Y., et al. (2013). Theoretical Study on the Excited Electronic States of Coronene and Its π-Extended Molecules Using the Symmetry-Adapted Cluster-Configuration Interaction Method. Bulletin of the Chemical Society of Japan, 86(4), 472-481. View Source
[5] Wikipedia contributors. Hexabenzocoronene. Wikipedia, The Free Encyclopedia. (Accessed 2026). View Source
[6] Wan, W., et al. (2009). Fluorine Substitution of Hexa-peri-hexabenzocoronene: Change in Growth Mode and Electronic Structure. The Journal of Physical Chemistry C, 113(12), 4820-4826. View Source
[7] Vessally, E., et al. (2017). A comparative computational study on the BN ring doped nanographenes. Applied Surface Science, 396, 740-745. View Source
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